An In-depth Technical Guide to the Physicochemical Properties of 2-(6-Bromo-1H-indol-4-YL)propan-2-OL
An In-depth Technical Guide to the Physicochemical Properties of 2-(6-Bromo-1H-indol-4-YL)propan-2-OL
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of the novel heterocyclic compound, 2-(6-Bromo-1H-indol-4-YL)propan-2-OL. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the structural attributes, and predicted and experimental methodologies for determining key parameters such as solubility, pKa, and spectral characteristics. By synthesizing theoretical knowledge with actionable experimental protocols, this guide aims to serve as an essential resource for the scientific community engaged in the exploration and application of indole derivatives. We will explore the foundational chemical data, propose robust analytical procedures for its characterization, and discuss the implications of its structural features on its behavior in various chemical and biological systems.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The strategic substitution of the indole ring allows for the fine-tuning of a compound's pharmacological and pharmacokinetic properties. The subject of this guide, 2-(6-Bromo-1H-indol-4-YL)propan-2-OL, is a distinct derivative featuring a bromine atom at the 6-position and a propan-2-ol group at the 4-position. These modifications are anticipated to significantly influence its physicochemical characteristics, and in turn, its potential as a therapeutic agent or a research tool.
The presence of the bromine atom can enhance lipophilicity and may introduce a vector for further chemical modification. The tertiary alcohol of the propan-2-ol moiety can participate in hydrogen bonding and may serve as a key interaction point with biological targets. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective utilization in research and development. This guide provides a detailed examination of these properties, offering both predicted values based on its structure and comprehensive, step-by-step protocols for their empirical determination.
Core Physicochemical Data
A foundational understanding of a compound begins with its basic molecular and physical data. While some information for 2-(6-Bromo-1H-indol-4-YL)propan-2-OL is available, other key experimental values are yet to be widely published. This section presents the known data and provides a framework for the experimental determination of the unknown properties.
| Property | Value | Source |
| CAS Number | 2092452-49-6 | [1][2] |
| Molecular Formula | C11H12BrNO | [1][2] |
| Molecular Weight | 254.12 g/mol | [1][2] |
| Purity | Typically ≥98% | [1] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Physical Form | Predicted to be a solid at room temperature | - |
Experimental Protocol for Melting Point Determination
Rationale: The melting point is a critical indicator of a compound's purity and identity. A sharp melting range is characteristic of a pure crystalline solid. This protocol describes the use of a standard digital melting point apparatus.
Materials:
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2-(6-Bromo-1H-indol-4-YL)propan-2-OL sample
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Capillary tubes (open at one end)
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Digital melting point apparatus
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Spatula
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Mortar and pestle (if sample is not a fine powder)
Procedure:
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Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently grind the sample in a mortar and pestle.
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Capillary Loading: Tap the open end of a capillary tube into the sample powder to pack a small amount (2-3 mm in height) into the closed end.
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Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
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Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run to get a rough estimate.
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Accurate Determination: For an accurate measurement, set the starting temperature to about 20°C below the estimated melting point and use a slow heating rate (1-2°C per minute).
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Observation: Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample has melted (completion). The melting range is the difference between these two temperatures.
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Replicates: Perform the measurement in triplicate to ensure accuracy and precision.
Solubility Profile
The solubility of a compound in various solvents is a critical parameter that influences its suitability for different applications, including reaction conditions, formulation, and biological assays. The indole ring imparts a degree of hydrophobicity, while the N-H group and the tertiary alcohol can participate in hydrogen bonding, suggesting a nuanced solubility profile.
Predicted Solubility
Based on its structure, 2-(6-Bromo-1H-indol-4-YL)propan-2-OL is expected to be:
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Soluble in polar organic solvents such as methanol, ethanol, acetone, and dimethylformamide (DMF) due to the presence of the hydroxyl and indole N-H groups.
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Sparingly soluble in non-polar solvents like hexanes and toluene, as the polar functional groups will limit its interaction with these solvents.
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Slightly soluble to sparingly soluble in water. The presence of hydrogen bond donors and acceptors suggests some aqueous solubility, but the bromoindole core is largely hydrophobic.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
Rationale: The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound in a specific solvent. This protocol provides a standardized approach to obtaining quantitative solubility data.
Materials:
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2-(6-Bromo-1H-indol-4-YL)propan-2-OL
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A range of solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, toluene, hexanes)
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Scintillation vials or other suitable sealed containers
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Orbital shaker or rotator
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Constant temperature incubator or water bath
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Syringe filters (0.22 µm)
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High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
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Analytical balance
Procedure:
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Preparation of Saturated Solutions:
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Add an excess amount of the compound to a known volume of each solvent in separate vials. The presence of undissolved solid is crucial to ensure saturation.
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Seal the vials tightly to prevent solvent evaporation.
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Equilibration:
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Place the vials in an orbital shaker within a constant temperature environment (e.g., 25°C).
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Shake the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
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Sample Collection and Preparation:
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Allow the vials to stand undisturbed for a short period to let the excess solid settle.
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Carefully withdraw a known volume of the supernatant using a syringe.
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Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles.
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Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
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Quantification:
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Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
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Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.
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Data Reporting:
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Express the solubility in units of mg/mL or mol/L.
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Spectroscopic and Chromatographic Characterization
Spectroscopic and chromatographic data are essential for the structural elucidation and purity assessment of a chemical compound. While experimental spectra for 2-(6-Bromo-1H-indol-4-YL)propan-2-OL are not widely published, this section outlines the expected features and provides a general framework for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the N-H proton, the hydroxyl proton, and the methyl protons of the propan-2-ol group. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the bromo and propan-2-ol substituents.
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¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The carbon attached to the bromine atom will likely exhibit a lower chemical shift compared to the other aromatic carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-(6-Bromo-1H-indol-4-YL)propan-2-OL is expected to show characteristic absorption bands for:
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O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
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N-H stretch: A sharp to moderately broad band around 3300-3500 cm⁻¹ for the indole N-H group.
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C-H stretches: Aromatic and aliphatic C-H stretching vibrations in the range of 2850-3100 cm⁻¹.
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C=C stretches: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.
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C-O stretch: A band in the 1050-1260 cm⁻¹ region corresponding to the tertiary alcohol.
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C-Br stretch: A weak to medium intensity band in the 500-600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 2-(6-Bromo-1H-indol-4-YL)propan-2-OL, the mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of a compound and for quantitative analysis. A reverse-phase HPLC method would be suitable for this compound.
Proposed HPLC Method:
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Column: C18, 4.6 x 150 mm, 5 µm
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Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid)
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Flow Rate: 1.0 mL/min
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Detection: UV at 220 nm and 280 nm
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Injection Volume: 10 µL
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Column Temperature: 30°C
Synthesis Pathway
Caption: Proposed synthetic pathway for 2-(6-Bromo-1H-indol-4-YL)propan-2-OL.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 2-(6-Bromo-1H-indol-4-YL)propan-2-OL. While specific toxicity data is not available, it is prudent to treat it as a potentially hazardous substance.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and dark place. For a related compound, (6-Bromo-1H-indol-2-yl)methanol, storage in an inert atmosphere at 2-8°C is recommended.
Conclusion
This technical guide has provided a comprehensive overview of the known and predicted physicochemical properties of 2-(6-Bromo-1H-indol-4-YL)propan-2-OL. While a complete experimental dataset for this compound is not yet available in the public domain, this document serves as a valuable resource by outlining robust and well-established protocols for its empirical determination. The provided methodologies for assessing melting point, solubility, and spectroscopic characteristics are designed to be directly applicable in a research setting. The insights into its structure and predicted behavior will aid scientists and researchers in the strategic design of experiments and in the interpretation of their findings. As research into novel indole derivatives continues to expand, a thorough understanding of their fundamental physicochemical properties, as detailed in this guide, will be indispensable for unlocking their full potential in medicinal chemistry and beyond.
References
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2092452-49-6 | 2-(6-Bromo-1H-indol-4-yl)propan-2-ol - Moldb. Available at: [Link]
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Preparation method of 6-bromoindole derivative - Eureka | Patsnap. Available at: [Link]
